

# function of *trans*-2-triacontenoyl-CoA in sphingolipid metabolism

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans*-2-triacontenoyl-CoA

Cat. No.: B15597304

[Get Quote](#)

An In-Depth Technical Guide on the Function of ***trans*-2-Triacontenoyl-CoA** in Sphingolipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

## Abstract

Sphingolipids are critical components of eukaryotic cell membranes and serve as signaling molecules in a myriad of cellular processes. The biophysical properties and biological functions of sphingolipids are largely determined by the length of their N-acyl fatty acid chain. Very-long-chain fatty acids (VLCFAs), those with 20 or more carbons, are integral to the structure of specific sphingolipids, particularly in tissues such as the skin, brain, and testes.<sup>[1]</sup> The synthesis of these VLCFAs occurs through a dedicated elongation cycle in the endoplasmic reticulum. This guide focuses on a key, transient intermediate in this pathway: ***trans*-2-triacontenoyl-CoA**. We will elucidate its precise role as the penultimate substrate in the synthesis of triacontanoyl-CoA (C30:0), its integration into the sphingolipid metabolic network, the key enzymes involved, and the experimental methodologies used to study this pathway.

## The Very-Long-Chain Fatty Acid (VLCFA) Elongation Cycle

The synthesis of VLCFAs is a four-step, cyclical process that extends a fatty acyl-CoA chain by two carbons per cycle.<sup>[2]</sup> This machinery is located on the endoplasmic reticulum membrane

and involves four distinct enzymatic activities.<sup>[2]</sup> **trans-2-triacontenoyl-CoA** is the product of the third step and the substrate for the fourth and final step in the synthesis of a C30:0 fatty acyl-CoA.

The four core reactions are:

- Condensation: An acyl-CoA (e.g., C28:0-CoA) is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very Long Chain Fatty Acids proteins (ELOVLs).<sup>[3]</sup>
- Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.
- Dehydration: The 3-hydroxyacyl-CoA is dehydrated to form a trans-2-enoyl-CoA intermediate.<sup>[4]</sup> In the context of C30:0 synthesis, this product is **trans-2-triacontenoyl-CoA**. This reaction is catalyzed by 3-hydroxyacyl-CoA dehydratases (HACDs).<sup>[2][5]</sup>
- Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA, completing the two-carbon extension.<sup>[6]</sup> The reduction of **trans-2-triacontenoyl-CoA** to triacontanoyl-CoA is catalyzed by trans-2-enoyl-CoA reductase (TECR).<sup>[2][7]</sup>



[Click to download full resolution via product page](#)

Caption: The four-step VLCFA elongation cycle highlighting the position of **trans-2-triacontenoyl-CoA**.

## Key Enzymes in the Pathway

The formation and consumption of **trans-2-triacontenoyl-CoA** are governed by specific enzymes with distinct substrate preferences.

| Step               | Enzyme Family                 | Key Genes      | Substrate(s) for C30:0 Synthesis | Product                   |
|--------------------|-------------------------------|----------------|----------------------------------|---------------------------|
| Condensation       | Fatty Acid Elongase           | ELOVL1, ELOVL3 | C28:0-CoA, Malonyl-CoA           | 3-keto-triacontanoyl-CoA  |
| Dehydration        | 3-Hydroxyacyl-CoA Dehydratase | HACD1, HACD2   | 3-hydroxy-triacontanoyl-CoA      | trans-2-triacontenoyl-CoA |
| Reduction          | trans-2-Enoyl-CoA Reductase   | TECR           | trans-2-triacontenoyl-CoA, NADPH | Triacontanoyl-CoA (C30:0) |
| Ceramide Synthesis | Ceramide Synthase             | CERS3          | Triacontanoyl-CoA, Sphinganine   | C30:0-Dihydroceramide     |

Table 1: Key Enzymes in the Synthesis and Utilization of C30:0 Acyl-CoAs. This table outlines the enzymes responsible for the elongation steps leading to C30:0-CoA and its subsequent use in ceramide synthesis.

- ELOVL1: This elongase is crucial for the synthesis of saturated and monounsaturated VLCFAs. It exhibits high activity towards C22:0-CoA and is considered essential for producing the C24 and longer acyl-CoA precursors required for further elongation.[3][8]
- HACD1/HACD2: These enzymes catalyze the dehydration step. While HACD2 appears to be the major dehydratase for a wide range of fatty acid elongation pathways, HACD1 is highly expressed in muscle tissue.[4] Mutations in HACD1 are linked to congenital myopathy, underscoring its importance in muscle function.[5][7]
- TECR (trans-2-enoyl-CoA reductase): This enzyme performs the final reduction of trans-2-enoyl-CoAs, including **trans-2-triacontenoyl-CoA**, to their saturated counterparts.[2] It is a critical component of both VLCFA synthesis and the sphingosine 1-phosphate (S1P) degradation pathway.[6]

- CERS3 (Ceramide Synthase 3): After its synthesis, triacontanoyl-CoA is utilized by CERS3. This ceramide synthase has a strong preference for ultra-long-chain acyl-CoAs ( $\geq$ C26) and is highly expressed in the skin and testes, where these specific ceramides are vital for forming the epidermal water barrier and for spermatogenesis.[1][7]

## Integration into Sphingolipid Metabolism

The function of **trans-2-triacontenoyl-CoA** is realized upon its conversion to triacontanoyl-CoA, which is then incorporated into the sphingolipid backbone. This process links the VLCFA elongation cycle directly to the de novo ceramide synthesis pathway.

- VLCFA Elongation: The cycle produces triacontanoyl-CoA.
- Ceramide Synthesis: Ceramide synthase 3 (CERS3) catalyzes the N-acylation of a sphingoid base (typically sphinganine) with triacontanoyl-CoA to form C30:0-dihydroceramide.[7]
- Desaturation: Dihydroceramide desaturase 1 (DEGS1) introduces a double bond into the sphingoid backbone, converting dihydroceramide to ceramide.
- Complex Sphingolipid Formation: The resulting C30:0-ceramide serves as a precursor for more complex sphingolipids, such as sphingomyelin and glycosphingolipids, in the Golgi apparatus.[9]



Integration of VLCFA Elongation into Sphingolipid Synthesis

[Click to download full resolution via product page](#)

Caption: Pathway showing the utilization of triacontanoyl-CoA in ceramide biosynthesis.

## Quantitative Data from Experimental Systems

The study of VLCFA and sphingolipid metabolism often relies on gene knockdown or knockout models to elucidate the function of specific enzymes. The resulting changes in lipid profiles

provide quantitative insights into the pathway.

| Gene Targeted | Experimental System                 | Key Finding                                                | Quantitative Impact                                                 | Reference |
|---------------|-------------------------------------|------------------------------------------------------------|---------------------------------------------------------------------|-----------|
| ELOVL1        | X-ALD<br>Fibroblasts<br>(siRNA)     | ELOVL1 is the primary elongase for C26:0 synthesis.        | ~35% reduction in endogenous C26:0 levels after 10 days.            | [10]      |
| CerS2         | SMS-KCNR<br>Cells (siRNA)           | CerS2 is responsible for VLC ceramide synthesis (C22-C24). | ~80% reduction in CerS2 enzymatic activity with C24-CoA substrate.  | [11]      |
| HACD1         | Human Muscle<br>(Nonsense Mutation) | HACD1 enzymatic activity is abrogated.                     | HACD1 mRNA levels reduced to 31% of control levels.                 | [5]       |
| ACBP          | ACBP-/- Mouse Testis                | ACBP facilitates CerS2/3 activity.                         | Significant reduction in C22-C26 ceramide and sphingomyelin levels. | [12]      |

Table 2: Summary of Quantitative Data from Selected Studies. This table highlights the quantitative effects on lipid metabolism following the disruption of key enzymes in the VLCFA-sphingolipid pathway.

## Experimental Protocols

Investigating the role of **trans-2-triacontenoyl-CoA** and its associated enzymes requires specialized biochemical and analytical techniques. Below are generalized protocols for key experimental approaches.

## Protocol 1: Gene Knockdown via siRNA and Lipid Analysis Workflow

This workflow is commonly used to assess the function of a specific enzyme in the pathway.



General Workflow for siRNA Knockdown and Lipid Analysis

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for studying enzyme function using siRNA and mass spectrometry.

## Protocol 2: Sphingolipid Extraction from Cultured Cells

This protocol is adapted from established methods for preparing samples for mass spectrometry analysis.[\[13\]](#)

- Cell Harvesting: Aspirate culture medium and wash adherent cells twice with 1 mL of ice-cold phosphate-buffered saline (PBS).
- Lysis and Standard Spiking: Add 500  $\mu$ L of ice-cold methanol containing the appropriate internal standards (e.g., a mix of deuterated sphingolipids) to each well. Scrape the cells and transfer the suspension to a microcentrifuge tube.
- Phase Separation: Add 250  $\mu$ L of chloroform and vortex vigorously for 1 minute. Add 200  $\mu$ L of deionized water and vortex for another minute.
- Lipid Extraction: Centrifuge the mixture at 3,000  $\times$  g for 10 minutes at 4°C to induce phase separation.
- Sample Collection: Carefully collect the lower organic phase, which contains the lipids, using a glass syringe and transfer it to a new tube.
- Drying and Reconstitution: Evaporate the solvent from the organic phase under a gentle stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable volume (e.g., 100  $\mu$ L) of the initial mobile phase for LC-MS/MS analysis.

## Protocol 3: In Vitro Ceramide Synthase Activity Assay

This assay measures the activity of a specific ceramide synthase in a cell-free system, often using microsomal fractions.[\[11\]](#)

- Microsome Preparation: Isolate microsomal fractions from cultured cells or tissues via differential centrifugation. Determine the total protein concentration using a standard method (e.g., BCA assay).

- Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl<sub>2</sub>).
- Substrate Preparation: Prepare substrates. For example, to measure CerS3 activity, use C30:0-CoA and a fluorescent or isotopically labeled sphingoid base (e.g., C17-sphingosine).
- Assay Initiation: In a microcentrifuge tube, combine 15-20 µg of microsomal protein with the reaction buffer. Initiate the reaction by adding the fatty acyl-CoA and sphingoid base substrates.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).
- Reaction Termination: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform/methanol (1:2, v/v).
- Analysis: Extract the lipids as described in Protocol 2 and analyze the formation of the ceramide product using LC-MS/MS, quantifying against a standard curve.

## Conclusion

**trans-2-triacontenoyl-CoA** is a pivotal, albeit transient, intermediate in the biosynthesis of ultra-long-chain fatty acids. Its primary function is to serve as the immediate precursor to triacontanoyl-CoA, which is subsequently incorporated by CerS3 into a specialized class of ceramides. These C30:0-ceramides and their derivatives are indispensable for the structural integrity and function of critical biological barriers, most notably the skin epidermis.

Understanding the enzymatic steps that produce and consume **trans-2-triacontenoyl-CoA** provides crucial insights into the regulation of sphingolipid homeostasis and opens avenues for therapeutic intervention in diseases characterized by defective VLCFA metabolism, such as ichthyoses and certain myopathies. The methodologies outlined herein provide a robust framework for researchers and drug developers to further probe this essential metabolic pathway.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 3-hydroxyacyl-CoA dehydratase 1/2 form complex with trans-2-enoyl-CoA reductase involved in substrates transfer in very long chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 3-hydroxyacyl-CoA dehydratases HACD1 and HACD2 exhibit functional redundancy and are active in a wide range of fatty acid elongation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Congenital myopathy is caused by mutation of HACD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual functions of the trans-2-enoyl-CoA reductase TER in the sphingosine 1-phosphate metabolic pathway and in fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 8. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy | EMBO Molecular Medicine [link.springer.com]
- 11. Disruption of ceramide synthesis by CerS2 down-regulation leads to autophagy and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [function of trans-2-triacontenoyl-CoA in sphingolipid metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597304#function-of-trans-2-triacontenoyl-coa-in-sphingolipid-metabolism]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)